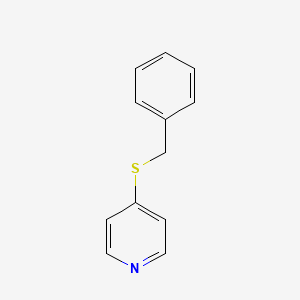
4-(Benzylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylthio)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine, a nitrogen-bearing heterocycle, is a significant scaffold in medicinal chemistry due to its presence in numerous clinically useful agents . The addition of a benzylsulfanyl group to the pyridine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylthio)pyridine typically involves the reaction of pyridine with benzyl sulfide under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Benzylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
4-(Benzylthio)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antituberculosis activities.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential therapeutic effects against various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-(Benzylthio)pyridine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit essential enzymes or disrupt cellular processes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
4-Benzylpyridine: Similar in structure but lacks the sulfanyl group, which can affect its chemical reactivity and biological activity.
4-Benzylsulfanylquinoline:
Uniqueness: 4-(Benzylthio)pyridine is unique due to the presence of both the benzyl and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry .
Propriétés
Numéro CAS |
51290-78-9 |
|---|---|
Formule moléculaire |
C12H11NS |
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
4-benzylsulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2 |
Clé InChI |
WHHDQCXCEKZXHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CC=NC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















